molecular formula C21H17N3OS B11569326 (2Z)-2-[(1-propyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[(1-propyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11569326
M. Wt: 359.4 g/mol
InChI Key: CRRQNMPPLDHYPU-UNOMPAQXSA-N
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Description

2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazole and benzimidazole ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-propyl-1H-indole-3-carbaldehyde with a thiazole derivative under specific reaction conditions . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then cyclized with a benzimidazole derivative to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar compounds to 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE include other indole derivatives and benzimidazole-thiazole hybrids. Some examples are:

The uniqueness of 2-[(Z)-1-(1-PROPYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific structural arrangement, which imparts distinct biological properties and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

(2Z)-2-[(1-propylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H17N3OS/c1-2-11-23-13-14(15-7-3-5-9-17(15)23)12-19-20(25)24-18-10-6-4-8-16(18)22-21(24)26-19/h3-10,12-13H,2,11H2,1H3/b19-12-

InChI Key

CRRQNMPPLDHYPU-UNOMPAQXSA-N

Isomeric SMILES

CCCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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